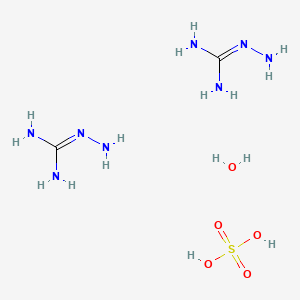

Pimagedine hemisulfate hemihydrate

Description

Pimagedine hemisulfate hemihydrate (C$3$H$7$N$5$·½H$2$SO$4$·½H$2$O) is a guanidine derivative and advanced glycation end-product (AGE) inhibitor. Clinical studies highlighted its ability to reduce proteinuria and slow renal decline in Type II Diabetes Mellitus patients.

Properties

IUPAC Name |

2-aminoguanidine;sulfuric acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH6N4.H2O4S.H2O/c2*2-1(3)5-4;1-5(2,3)4;/h2*4H2,(H4,2,3,5);(H2,1,2,3,4);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGJQDYPEHOKPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN)(N)N.C(=NN)(N)N.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H16N8O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5959-63-7 | |

| Record name | Pimagedine hemisulfate hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIMAGEDINE HEMISULFATE HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23IO5B0K8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction of Cyanamide with Hydrazine

The foundational step in pimagedine hemisulfate hemihydrate synthesis is the production of aminoguanidine. A widely documented method involves the reaction between cyanamide (NHCN) and hydrazine (NH) in an aqueous medium. The reaction proceeds as follows:

This exothermic reaction is typically conducted at temperatures between 25°C and 50°C to minimize side products such as dicyandiamide. Adjusting the pH to weakly acidic conditions (pH 5–6) further suppresses undesired polymerization.

Key Parameters:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 25–50°C | Higher temperatures risk byproduct formation |

| Molar Ratio (NH:NHCN) | 1:1 | Excess hydrazine improves conversion |

| Reaction Time | 3–6 hours | Prolonged durations reduce efficiency |

Alternative Route via Calcium Cyanamide

An industrial-scale method utilizes calcium cyanamide (CaCN) and hydrazine sulfate (NH)SO in water. The reaction, conducted under alkaline conditions (pH 7–9.5), avoids calcium sulfate precipitation and enhances yield:

This method achieves yields up to 80% when mother liquors are recycled, though iron impurities from calcium cyanamide necessitate post-synthesis air oxidation for removal.

Formation of the Hemisulfate Salt

Acidification with Sulfuric Acid

The aminoguanidine base is converted to its hemisulfate salt via controlled addition of sulfuric acid (HSO). Stoichiometric ratios are critical to avoid over-sulfonation:

Reaction conditions include:

-

Temperature: 0–10°C to prevent hydrolysis

-

Acid Addition Rate: Dropwise over 1–2 hours

Yield Optimization:

| Factor | Effect on Hemisulfate Formation |

|---|---|

| Acid Concentration | >95% HSO ensures complete protonation |

| Stirring Rate | ≥500 rpm enhances homogeneity |

Crystallization of the Hemihydrate Form

Hydration and Crystallization

The hemisulfate salt is crystallized as a hemihydrate (0.5 HO) by slow evaporation or anti-solvent addition. Key steps include:

-

Dissolution: Hemisulfate salt in hot water (60–70°C) at 20% w/v.

-

Filtration: Removal of undissolved impurities via 0.2 μm membranes.

-

Cooling Crystallization: Gradual cooling to 4°C over 12 hours.

-

Isolation: Vacuum filtration and washing with ice-cold ethanol.

Crystallization Data:

| Parameter | Value | Outcome |

|---|---|---|

| Supersaturation Ratio | 1.5–2.0 | Controls crystal size distribution |

| Cooling Rate | 5°C/hour | Prevents amorphous phase formation |

| Final Yield | 65–75% | Purity >98% by HPLC |

Purification and Quality Control

Recrystallization Techniques

Recrystallization from ethanol-water mixtures (3:1 v/v) removes residual hydrazine and inorganic salts. The process is repeated until nuclear magnetic resonance (NMR) spectra confirm the absence of impurities.

Analytical Characterization

-

X-ray Diffraction (XRD): Confirms hemihydrate structure via characteristic peaks at 2θ = 12.4°, 18.7°, and 25.3°.

-

Differential Scanning Calorimetry (DSC): Endothermic peak at 158°C corresponds to dehydration.

-

High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns and UV detection at 210 nm.

Challenges and Industrial Scalability

Chemical Reactions Analysis

Types of Reactions

Pimagedine hemisulfate hemihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products Formed

Oxidation: Products may include oxidized derivatives of pimagedine.

Reduction: Reduced forms of pimagedine with altered functional groups.

Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Chemistry

Pimagedine is utilized as a reagent in chemical synthesis and research. Its ability to interact with various functional groups allows it to participate in multiple chemical reactions, including oxidation, reduction, and substitution reactions. The compound can react with carbonyl compounds, leading to the formation of less reactive heterocycles.

Biology

Pimagedine has been extensively studied for its biological effects, particularly its role as an inhibitor of advanced glycation end products (AGEs). AGEs are implicated in various diseases, including diabetes and aging-related disorders. By inhibiting AGEs, pimagedine may help mitigate complications associated with these conditions .

- Mechanism of Action : Pimagedine interacts with reactive carbonyl compounds such as glyoxal and methylglyoxal, converting them into less harmful products through condensation reactions.

Medicine

Pimagedine was initially developed for treating diabetic nephropathy due to its potential to inhibit AGEs. Although clinical trials faced challenges leading to discontinuation, it remains an investigational agent due to its antioxidant properties and potential applications in managing oxidative stress-related conditions .

- Clinical Findings : Studies have demonstrated that pimagedine can protect against liver injury by reducing oxidative stress levels and lipid peroxidation. However, safety concerns have limited its use in mainstream therapies.

Diabetic Nephropathy Research

In vitro studies have shown that pimagedine effectively inhibits key enzymes linked to diabetic complications:

| Parameters | α-Amylase | α-Glucosidase | Lipase | Aldose Reductase | BSA Glycation |

|---|---|---|---|---|---|

| TIPC | -0.657 | -0.621 | -0.269 | -0.482 | -0.497 |

These findings suggest that pimagedine may be beneficial in managing carbohydrate metabolism disorders associated with diabetes .

Mechanism of Action

Pimagedine hemisulfate hemihydrate exerts its effects by inhibiting the formation of advanced glycation end products. It interacts with reactive carbonyl compounds such as 3-deoxyglucosone, glyoxal, and methylglyoxal, converting them into less reactive heterocycles through a condensation reaction . This inhibition helps reduce the levels of glycosylated proteins, which are implicated in various pathological conditions.

Comparison with Similar Compounds

Mechanism of Action

Key Insight : While both compounds target AGE-mediated pathology, pimagedine prevents AGE generation, whereas alagebrium reverses existing damage. This distinction impacts their therapeutic windows and clinical applications.

Therapeutic Efficacy in Diabetic Nephropathy

Research Findings: A meta-analysis noted "small therapeutic relevance" for both compounds, with pimagedine showing marginally better renal outcomes. However, neither achieved statistical significance in reversing end-organ damage, underscoring the need for adjunct therapies .

Physicochemical and Structural Comparisons

Hydration States and Stability

- Pimagedine hemisulfate hemihydrate : The hemihydrate form (½H$_2$O) enhances stability under humid conditions. Hemihydrates are classified into α- and β-forms based on dehydration conditions:

- α-hemihydrate : Forms under high water vapor pressure (e.g., acidic solutions), with dense crystal structures .

- β-hemihydrate : Forms in dry environments, exhibiting higher porosity .

Pimagedine’s hemihydrate is likely α-form due to synthesis in aqueous media, impacting its solubility and bioavailability.

| Property | α-Hemihydrate | β-Hemihydrate |

|---|---|---|

| Crystal Habit | Euhedral, dense aggregates | Inequigranular, porous |

| Solubility | Lower in polar solvents | Higher in non-polar media |

Salt Form Comparisons

- Hemisulfate vs. Hemifumarate :

- Hemisulfate (in pimagedine): Enhances water solubility but may contribute to acidosis in renal impairment.

- Hemifumarate (e.g., ranitidine diamine hemifumarate): Offers better gastrointestinal tolerance due to fumarate’s buffering capacity .

Biological Activity

Pimagedine, also known as aminoguanidine, is a compound recognized for its role in inhibiting the formation of advanced glycation end products (AGEs), which are implicated in various diabetic complications. This article delves into the biological activity of Pimagedine hemisulfate hemihydrate, focusing on its mechanisms, clinical applications, and relevant research findings.

Pimagedine acts primarily as a nucleophilic agent that reacts with reactive carbonyl compounds, such as methylglyoxal and glyoxal, to prevent the formation of AGEs. This mechanism is critical in mitigating oxidative stress and inflammation associated with diabetes and other metabolic disorders. The compound has been shown to:

- Inhibit Nitric Oxide Synthase : This action may contribute to its anti-inflammatory properties.

- Scavenge Reactive Carbonyl Species : By forming relatively non-toxic adducts, Pimagedine reduces the accumulation of harmful AGEs in tissues .

Clinical Applications

Pimagedine has been investigated primarily for its potential benefits in treating diabetic nephropathy and retinopathy. Clinical trials have provided mixed results regarding its efficacy:

- A study involving 690 patients with type 1 diabetes mellitus indicated that Pimagedine treatment led to a slower decline in kidney function compared to placebo. Specifically, the estimated glomerular filtration rate (eGFR) decreased less rapidly in those receiving Pimagedine (6.26 ml/min/1.73 m²) compared to placebo (9.80 ml/min/1.73 m²), with statistical significance (p = 0.05) .

- Additionally, a notable reduction in proteinuria was observed among Pimagedine-treated patients, with a mean reduction of 732 mg/24 h at the low dose and 329 mg/24 h at the high dose compared to only 35 mg/24 h in the placebo group (p < 0.001) .

Despite these findings, concerns regarding safety and side effects have led to the discontinuation of some clinical trials involving Pimagedine .

In Vitro Studies

Research has demonstrated that Pimagedine exhibits significant inhibitory effects on several key enzymes linked to carbohydrate metabolism:

| Enzyme | Inhibition Activity |

|---|---|

| α-Amylase | Moderate |

| α-Glucosidase | High |

| Aldose Reductase | Significant |

| BSA Glycation | Effective |

These activities suggest that Pimagedine could be beneficial not only for diabetic complications but also in managing obesity and metabolic syndrome .

Case Studies

Several case studies highlight the therapeutic potential of Pimagedine:

- A study reported improved outcomes in patients with diabetic nephropathy treated with Pimagedine, emphasizing its role in reducing proteinuria and preserving kidney function over time .

- Another investigation indicated that while Pimagedine did not significantly alter the progression of retinopathy scores, it did result in fewer patients experiencing severe progression compared to placebo .

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing Pimagedine hemisulfate hemihydrate, and how can purity be ensured?

- Methodology : Synthesis typically involves controlled crystallization under anhydrous conditions, with stoichiometric adjustments to account for sulfation. Purity is validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Documentation of reagent sources, batch numbers, and storage conditions (e.g., desiccators for hygroscopic intermediates) is critical for reproducibility .

Q. Which analytical techniques are recommended for characterizing the structural and chemical properties of Pimagedine hemisulfate hemihydrate?

- Methodology :

- X-ray diffraction (XRD) confirms crystalline structure and hydration state.

- Thermogravimetric analysis (TGA) quantifies hemihydrate content by measuring mass loss during dehydration .

- Scanning electron microscopy (SEM) assesses particle morphology and aggregation tendencies.

- Elemental analysis verifies stoichiometric ratios of sulfur and nitrogen .

Q. How should researchers document experimental protocols to ensure reproducibility in studies involving this compound?

- Methodology : Adhere to guidelines for reporting chemical synthesis and characterization, including:

- Detailed reagent specifications (manufacturer, purity, lot number).

- Environmental conditions (temperature, humidity) during sample preparation.

- Instrument calibration data (e.g., HPLC column specifications, NMR reference standards) .

Advanced Research Questions

Q. How can regression analysis or machine learning models resolve discrepancies in pharmacokinetic data for Pimagedine hemisulfate hemihydrate across studies?

- Methodology : Apply multivariate regression to isolate variables (e.g., pH, temperature) affecting bioavailability. For instance, a study on calcium sulfate hemihydrate used regression to correlate setting time with composition, validated via X-ray fluorescence (XRF) . Similar approaches can model dose-response relationships or stability under metabolic conditions .

Q. What experimental designs are optimal for studying the metastable behavior of Pimagedine hemisulfate hemihydrate under varying pressures and temperatures?

- Methodology : Use high-pressure reactors to simulate environmental stress, coupled with in situ XRD or TGA to monitor phase transitions. Reference studies on gypsum’s dehydration to bassanite, which identified metastable intermediates via controlled P-T conditions . Include control experiments with anhydrous analogs to differentiate hydration pathways.

Q. How can mixed-methods research frameworks integrate quantitative pharmacokinetic data with qualitative mechanistic insights for this compound?

- Methodology :

- Quantitative : Measure plasma concentration curves in animal models using LC-MS/MS.

- Qualitative : Conduct molecular dynamics simulations to predict binding affinities or degradation pathways.

- Triangulate findings via systematic literature reviews to identify mechanistic gaps .

Q. What strategies address methodological flaws in existing studies, such as inconsistent hemihydrate quantification or sample contamination?

- Methodology :

- Replicate studies using standardized protocols (e.g., ISO guidelines for hygroscopic materials).

- Employ blinded sample analysis to reduce bias.

- Cross-validate results with orthogonal techniques (e.g., combine TGA with Karl Fischer titration for water content) .

Data Management and Validation

Q. How should researchers curate and share datasets on Pimagedine hemisulfate hemihydrate to enhance collaborative validation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.